molecular formula C18H18F4N4O B3015543 2-(4-fluorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide CAS No. 1775511-46-0

2-(4-fluorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide

Cat. No. B3015543
CAS RN: 1775511-46-0
M. Wt: 382.363
InChI Key: GMNYLJIKRISTIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a useful research compound. Its molecular formula is C18H18F4N4O and its molecular weight is 382.363. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis for PET Imaging A study by Dollé et al. (2008) explored the synthesis of radioligands, specifically [18F]PBR111, derived from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for PET imaging. These compounds, including derivatives similar to the chemical , show potential in imaging the translocator protein (18 kDa) using positron emission tomography (Dollé et al., 2008).

Molecular Structure and Drug Likeness Mary et al. (2020) investigated a similar compound, focusing on its molecular structure, natural bond orbital calculations, and spectroscopic properties using FT-IR and FT-Raman spectra. The study also assessed the compound's drug likeness and its potential as an antiviral agent, especially against SARS-CoV-2 (Mary et al., 2020).

Pharmacological Evaluation in Cancer Treatment A study by Gong et al. (2010) detailed the metabolism of Flumatinib, a tyrosine kinase inhibitor with a similar molecular structure, in chronic myelogenous leukemia patients. This research provides insights into the metabolic pathways and possible pharmacological applications of related compounds (Gong et al., 2010).

Potential in Chronic Pain Treatment Wang et al. (2007) synthesized and evaluated piperazinylpyrimidine analogues, similar in structure, as antagonists of the vanilloid 1 receptor. These compounds, including one structurally analogous to the compound , were researched for their potential use in treating chronic pain (Wang et al., 2007).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F4N4O/c19-13-3-1-12(2-4-13)9-17(27)25-14-5-7-26(8-6-14)16-10-15(18(20,21)22)23-11-24-16/h1-4,10-11,14H,5-9H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNYLJIKRISTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=C(C=C2)F)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide

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